Beryllium oxalate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
3173-18-0 |
|---|---|
Molecular Formula |
C2BeO4 |
Molecular Weight |
97.03 g/mol |
IUPAC Name |
beryllium;oxalate |
InChI |
InChI=1S/C2H2O4.Be/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 |
InChI Key |
XQZGLPVUHKSNBQ-UHFFFAOYSA-L |
Canonical SMILES |
[Be+2].C(=O)(C(=O)[O-])[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Routes for Beryllium Oxalate
Precipitation Techniques for Beryllium Oxalate (B1200264) Formation
Precipitation from aqueous solutions is a common and effective method for the synthesis of beryllium oxalate. This approach leverages the low solubility of this compound in certain conditions to isolate it from a solution.
Precipitation from Aqueous Solutions of Beryllium Salts
This compound can be synthesized by reacting a soluble beryllium salt with oxalic acid or an oxalate salt in an aqueous medium. ontosight.ai A typical procedure involves the reaction of beryllium hydroxide (B78521) with oxalic acid, which yields this compound and water. wikiwand.comwikipedia.org
Reaction: Be(OH)₂ + H₂C₂O₄ → BeC₂O₄ + 2H₂O wikipedia.org
Another common method involves the precipitation from a solution of a beryllium salt, such as beryllium sulfate (B86663) or beryllium chloride, by adding sodium oxalate. ontosight.ai The resulting this compound precipitates out of the solution and can be collected. ontosight.ai
Early attempts to prepare normal this compound by reacting beryllium salts with an excess of oxalic acid often resulted in the formation of a gummy, indeterminate mass. zenodo.org It was later understood that obtaining a definite crystalline compound requires the presence of exact stoichiometric equivalents of the beryllium cation and the oxalate anion, or a slight excess of the acid component. zenodo.org
The preparation of this compound trihydrate (BeC₂O₄·3H₂O) has been achieved by treating basic beryllium carbonate with a slight excess of oxalic acid. acs.org The process involves dissolving the basic carbonate in the acid, followed by evaporation. Needle-like crystals of oxalic acid that separate out first are removed, and upon further evaporation, orthorhombic crystals of this compound are deposited. acs.org
Influence of Reaction Parameters on this compound Precipitation
The conditions under which precipitation occurs significantly influence the properties of the resulting this compound. Key parameters include the concentration of reactants, temperature, pH, and the order of reagent addition. science.gov
For instance, the precipitation of this compound monohydrate from an aqueous solution at temperatures above 50°C is a method used to prepare high-purity beryllium oxide for nuclear applications. science.gov This technique is reported to improve purification with respect to metallic impurities. science.gov
The pH of the solution plays a crucial role. While the extraction of beryllium as an oxalate complex can be high, the stability of the complex and subsequent precipitation are dependent on the pH and the total concentrations of metal and ligand in the aqueous phase. ansto.gov.au In some systems, precipitation of hydrolyzed beryllium species can occur at pH values above 5.7. ansto.gov.au The optimal pH for the sorption of beryllium ions from an aqueous solution has been found to be high, with the process being spontaneous and exothermic. researchgate.net
The solubility of the reactants also presents challenges. The separation of this compound from excess oxalic acid can be difficult due to their similar and comparatively high solubilities at ordinary temperatures. acs.org This necessitates multiple recrystallization steps to obtain a pure product. acs.org
Solid-State Synthesis Approaches for this compound
Solid-state synthesis, also known as the ceramic method, involves the reaction of solid starting materials to form a new solid product. This method is characterized by combining fine-grain metal compounds, pelletizing them, and heating at a controlled temperature for a specific duration. While widely used for various metal oxides and salts, its application to this compound is less detailed in the provided literature. uobabylon.edu.iq
The decomposition of this compound trihydrate upon heating is a solid-state transformation that yields beryllium oxide. researchgate.net This process indicates that solid-state reactions are relevant to the chemistry of this compound, particularly in its conversion to the oxide. The synthesis of beryllium oxide nanoparticles, for example, can be achieved through methods like the polyacrylamide gel route, which involves a gel formation followed by calcination—a high-temperature solid-state process. chalcogen.ro
In the context of producing mixed-oxide ceramics, solid-phase sintering is a key step. For instance, in the (BeO + TiO₂) system, the sintering temperature is critical to avoid the melting of titanium dioxide and to control grain growth. mdpi.com While not a direct synthesis of this compound, this illustrates the principles of solid-state reactions in beryllium-containing systems.
Advanced Synthetic Strategies for this compound
More advanced and less conventional methods for synthesizing beryllium compounds, which could potentially be adapted for this compound, include sol-gel processes and solvothermal methods. The sol-gel method involves creating a colloidal solution (sol) that is then gelled and processed to form solid materials. This technique is noted for its ability to produce solid materials from small molecules. chalcogen.ro
Another advanced approach is solid-state metathesis, where reactions are initiated by an energy source like a flame or ball milling and are propagated by the heat generated during the reaction. While recent research has focused on the synthesis of beryllium(0) complexes and organo-beryllium compounds, these studies often start from beryllium halides, highlighting their importance as precursors in beryllium chemistry. researchgate.net
Purification and Isolation Methodologies for this compound
The purification of this compound is a critical step, especially when the end product is high-purity beryllium oxide. A significant challenge in the precipitation method is the removal of occluded oxalic acid. acs.org This has been addressed by a meticulous process of repeated recrystallization. acs.org
An effective method to obtain pure normal this compound involves neutralizing the occluded oxalic acid in a slightly acidic oxalate solution. acs.org This is achieved by adding the exact amount of basic beryllium carbonate required for neutralization, leading to the formation of beautiful orthorhombic crystals of BeC₂O₄·3H₂O. acs.org
Filtration is the standard method for isolating the precipitated this compound from the solution. ontosight.ai After filtration, the collected solid is typically washed and dried. zenodo.org The purity of the final product can be verified by analysis, such as through simple ignition in platinum to determine the beryllium oxide content. zenodo.org
Structural Elucidation and Crystallographic Analysis of Beryllium Oxalate Compounds
Single Crystal X-ray Diffraction Studies of Beryllium Oxalate (B1200264) Structures
Single crystal X-ray diffraction is a powerful analytical technique for determining the precise atomic and molecular structure of a crystal. In this method, a single crystal is mounted on a goniometer and subjected to a focused beam of X-rays. The resulting diffraction pattern of spots is collected and analyzed to build a three-dimensional model of the electron density, from which the crystallographic structure can be determined.
For beryllium oxalate compounds, this technique has been instrumental in understanding their solid-state structures. One of the earliest diffraction studies on an oxalate, this compound trihydrate, was conducted in 1928. rsc.orgresearchgate.net This early work laid the foundation for understanding the coordination environment of the beryllium ion and the role of water molecules in the crystal lattice.
More recent studies on related metal oxalates have demonstrated the complexity and variety of structures that can be formed. researchgate.netresearchgate.net For instance, the analysis of different metal oxalates reveals that the oxalate ion can act as a versatile ligand, forming coordination polymers and hydrogen-bonded networks. rsc.org While specific recent single-crystal X-ray diffraction data for simple this compound is not abundant in the provided results, the principles of the technique and its application to similar oxalate compounds provide a framework for understanding its structural chemistry. rsc.orgresearchgate.netresearchgate.net
The structural analysis of beryllium-containing compounds, in general, shows that beryllium is almost always tetrahedrally coordinated. usgs.gov In the case of this compound, it is expected that the beryllium ion is coordinated to oxygen atoms from the oxalate anions and, in hydrated forms, to water molecules. usgs.gov
Crystal Systems and Space Groups of this compound Compounds
The crystal system and space group are fundamental descriptors of a crystal's symmetry. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. Each system is defined by the relationship between the lengths of the unit cell edges (a, b, c) and the angles between them (α, β, γ). The space group provides a more detailed description of the symmetry, including translational symmetry elements.
Early crystallographic work on this compound trihydrate (BeC₂O₄·3H₂O) identified it as having an orthorhombic crystal system. zenodo.org Orthorhombic systems are characterized by unit cell parameters where a ≠ b ≠ c and α = β = γ = 90°.
For comparison, other beryllium compounds exhibit a range of crystal systems. For example, beryllium oxide (BeO) can crystallize in the hexagonal system with a wurtzite structure, or in a cubic system. materialsproject.orgchalcogen.robyjus.com Beryllium fluoride (B91410) (BeF₂) has been reported to crystallize in the cubic I-43m space group. materialsproject.org The specific space group for this compound trihydrate was not detailed in the provided search results, but related metal oxalate complexes have been found in various space groups, such as the triclinic P-1 space group. researchgate.netarizona.edu
The diversity of crystal systems and space groups found in metal oxalates highlights the structural versatility of the oxalate ligand. rsc.orgscispace.com The specific crystal system and space group adopted by a this compound compound will depend on factors such as the hydration state and the presence of any other coordinating species. rsc.orgscispace.comgeoscienceworld.org
Table 1: Crystal System and Space Group Data for Selected Beryllium and Oxalate Compounds
| Compound | Formula | Crystal System | Space Group | Reference(s) |
|---|---|---|---|---|
| This compound Trihydrate | BeC₂O₄·3H₂O | Orthorhombic | Not specified | zenodo.org |
| Beryllium Oxide | BeO | Hexagonal | Not specified | chalcogen.robyjus.com |
| Beryllium Oxide | BeO | Cubic | F-43m | materialsproject.org |
| Beryllium Fluoride | BeF₂ | Cubic | I-43m | materialsproject.org |
| Calcium Oxalate Trihydrate | Ca(H₂O)₂(C₂O₄) | Triclinic | P-1 | arizona.edu |
Unit Cell Parameters and Symmetry in this compound Crystallography
The unit cell is the smallest repeating unit of a crystal lattice. Its dimensions are described by the lattice parameters: the lengths of the cell edges (a, b, and c) and the angles between them (α, β, and γ). These parameters, along with the symmetry operations defined by the space group, fully describe the crystal's structure.
For this compound trihydrate, early goniometric measurements, a precursor to modern X-ray crystallography, yielded an axial ratio of a:b:c = 0.853:1.0:1.64. zenodo.org These ratios are derived from the interfacial angles of the crystal faces.
Modern single-crystal X-ray diffraction allows for the precise determination of these unit cell parameters. For instance, in a study of beryllium oxide (BeO) nanoparticles, the lattice constants for the hexagonal phase were determined to be a = 2.699 Å and c = 4.385 Å. chalcogen.ro In another example, the cubic phase of BeO has a lattice constant of a = 3.80 Å. materialsproject.org
The unit cell parameters for various metal oxalate hydrates have been extensively studied. For example, calcium oxalate trihydrate crystallizes in the triclinic system with the following unit cell parameters: a = 1.145(6) Å, b = 8.600(7) Å, c = 6.099(5) Å, α = 112.30(5)°, β = 108.87(5)°, and γ = 89.92(5)°. arizona.edu
The symmetry of the crystal is described by its point group and space group, which encompass all the symmetry operations (rotation, reflection, inversion, and translation) that leave the crystal unchanged. The symmetry of this compound compounds, particularly the hydrated forms, is influenced by the coordination of the beryllium ion and the hydrogen bonding network established by the water molecules.
Table 2: Unit Cell Parameters for Selected Beryllium and Oxalate Compounds
| Compound | Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference(s) |
|---|---|---|---|---|---|---|---|---|
| This compound Trihydrate* | Orthorhombic | - | - | - | 90 | 90 | 90 | zenodo.org |
| Beryllium Oxide (Hexagonal) | Hexagonal | 2.699 | 2.699 | 4.385 | 90 | 90 | 120 | chalcogen.ro |
| Beryllium Oxide (Cubic) | Cubic | 3.80 | 3.80 | 3.80 | 90 | 90 | 90 | materialsproject.org |
| Calcium Oxalate Trihydrate | Triclinic | 1.145(6) | 8.600(7) | 6.099(5) | 112.30(5) | 108.87(5) | 89.92(5) | arizona.edu |
\Specific unit cell lengths for this compound trihydrate were not available in the provided search results, only the axial ratios and crystal system.*
Powder X-ray Diffraction (PXRD) Characterization of this compound
Powder X-ray diffraction (PXRD) is a technique used to analyze the crystallographic structure of a material in powdered form. creative-biostructure.comlibretexts.org A beam of X-rays is directed at the powdered sample, and the diffracted X-rays are detected at various angles. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). This pattern is a fingerprint of the crystalline phases present in the sample and can be used for phase identification, determination of lattice parameters, and assessment of sample purity. creative-biostructure.comlibretexts.org
While specific PXRD patterns for this compound were not found in the provided search results, the technique is widely applied to the study of oxalate compounds. researchgate.netstfc.ac.ukjmaterenvironsci.com For instance, PXRD has been used to study the structure of barium oxalate hydrate (B1144303) and to identify different polymorphs of drug molecules. creative-biostructure.comstfc.ac.uk The technique is also crucial in the analysis of mineral oxalates. researchgate.net
In the synthesis of beryllium oxide nanoparticles, PXRD was used to confirm the hexagonal wurtzite structure and to calculate structural parameters such as crystallite size and lattice strain. chalcogen.roresearchgate.net The diffraction patterns showed characteristic peaks corresponding to the (100), (002), and (101) planes of BeO. chalcogen.ro This demonstrates the utility of PXRD in characterizing the products of thermal decomposition of beryllium compounds, a process for which this compound is a precursor. wikipedia.org
The analysis of PXRD data for this compound would involve comparing the obtained diffraction pattern with standard patterns from databases like the JCPDS (now ICDD) database or with patterns calculated from single-crystal X-ray diffraction data. stfc.ac.uk This would allow for the confirmation of the crystalline phase and the detection of any impurities. libretexts.org
Network Topology Analysis of this compound Coordination Polymers
The oxalate anion (C₂O₄²⁻) is a versatile bridging ligand that can connect metal centers to form extended one-, two-, or three-dimensional structures known as coordination polymers. rsc.orgscispace.com The study of the underlying connectivity and topology of these networks provides a powerful tool for understanding and classifying their structures. rsc.orgscispace.comresearchgate.net
Topological analysis simplifies the complex crystal structure into a set of nodes (representing metal ions or clusters) and linkers (representing the bridging ligands). rsc.orgscispace.com This allows for the identification of the underlying network topology, which can be described by specific symbols (e.g., srs, hcb, dia). rsc.orgscispace.comresearchgate.net
While a specific network topology analysis for this compound was not found in the provided search results, the principles can be applied based on the known chemistry of beryllium and oxalates. Beryllium typically exhibits a tetrahedral coordination geometry. usgs.gov When linked by oxalate anions, which can chelate to a metal center and also bridge to other metal centers, a variety of network topologies can be envisioned. rsc.org
For example, tris-oxalato metal complexes often form 3-connected networks, with the most common being the chiral srs-net or the 2D hcb-net (honeycomb). rsc.orgscispace.comresearchgate.net Other topologies such as lig, nod, and ths have also been observed in synthetic tris-oxalates. rsc.orgscispace.com The specific topology that forms is influenced by factors such as the nature of the metal ion, the presence of counter-ions, and solvent molecules. rsc.orgscispace.com
Given beryllium's tendency for tetrahedral coordination, it could potentially form 4-connected networks if the oxalate ligand bridges four different beryllium centers. The analysis of such a network would involve determining the coordination environment of the beryllium ion and the bridging mode of the oxalate ligand to deduce the resulting topology.
Hydration States and Their Structural Implications in this compound
This compound is known to form crystalline hydrates, with the most commonly cited being the trihydrate, BeC₂O₄·3H₂O. zenodo.orgwikipedia.orgnih.govsoftbeam.net A monohydrate, BeC₂O₄·H₂O, is also known. wikipedia.orgamericanelements.comnist.gov The presence of water molecules in the crystal lattice has significant structural implications.
The water molecules can be directly coordinated to the beryllium ion, completing its coordination sphere, or they can be present as lattice water, held in place by hydrogen bonds. rsc.orgscispace.com In the case of beryllium, which strongly prefers tetrahedral coordination, it is likely that some of the water molecules are directly bonded to the Be²⁺ ion. usgs.gov For example, in Be(H₂O)₄SO₄, the beryllium ion is coordinated to four water molecules. usgs.gov
The dehydration of this compound hydrates occurs in stages upon heating. wikipedia.org The trihydrate loses two water molecules around 100 °C to form the monohydrate, which in turn loses the final water molecule at approximately 220 °C to yield anhydrous this compound. wikipedia.org These dehydration steps are associated with significant changes in the crystal structure as the coordination environment of the beryllium ion is altered and the hydrogen bonding network is disrupted.
The structural role of water is a common feature in metal oxalates. For instance, calcium oxalate exists as a monohydrate (whewellite), a dihydrate (weddellite), and a trihydrate (caoxite), each with a distinct crystal structure. arizona.eduwikipedia.org The progression from one hydrate to another involves a rearrangement of the water molecules and the coordination polyhedra. arizona.edu A similar structural evolution would be expected during the dehydration of this compound hydrates.
Table 3: Known Hydrates of this compound
| Compound Name | Chemical Formula | Reference(s) |
|---|---|---|
| This compound Trihydrate | BeC₂O₄·3H₂O | zenodo.orgwikipedia.orgnih.govsoftbeam.net |
| This compound Monohydrate | BeC₂O₄·H₂O | wikipedia.orgamericanelements.comnist.gov |
Coordination Chemistry of Beryllium Ii with Oxalate Ligands
Chelation Modes and Ligand Binding in Beryllium-Oxalate Complexes
The interaction between beryllium(II) and the oxalate (B1200264) ligand is characterized by the formation of a chelate ring, where both oxygen atoms of the oxalate bind to the beryllium center. This bidentate coordination is a primary feature of beryllium-oxalate complexes. google.com The oxalate ligand's ability to act as a mono-, bi-, tri-, or tetradentate ligand contributes to a high degree of structural diversity in its coordination compounds, with 17 different coordination modes having been identified in various metal complexes. diva-portal.org
In the context of beryllium, which strongly favors four-coordinate tetrahedral geometry, the oxalate ligand typically acts as a bidentate chelator. researchgate.netresearchgate.net This chelation is crucial for the stability of the resulting complexes. The crystal structures of bis(oxalate) complexes of beryllium, with the formula [Be(C₂O₄)₂]²⁻, have been determined, confirming the tetrahedral coordination of beryllium by two oxalate ligands. researchgate.net
The binding of oxalate to beryllium is a competitive process, particularly in aqueous solutions where hydrolysis of the beryllium ion is a dominant reaction. researchgate.net The formation of stable chelate rings with oxalate allows it to effectively compete with water molecules and hydroxide (B78521) ions for coordination to the beryllium center. researchgate.net
Formation of Monomeric and Polymeric Beryllium-Oxalate Coordination Species
The interaction of beryllium(II) with oxalate can lead to the formation of both simple monomeric species and more complex polymeric structures. In aqueous solutions, potentiometric and ⁹Be NMR studies have identified the presence of the monomeric species [Be(C₂O₄)(H₂O)₂] and the bis-chelated monomer [Be(C₂O₄)₂]²⁻. researchgate.net
Beyond these simple monomers, the system can also form polynuclear species. A notable example is the trinuclear hydroxo-bridged species [Be₃(OH)₃(C₂O₄)₃]³⁻, which has been identified in solution. researchgate.net The formation of such species highlights the interplay between oxalate coordination and the hydrolysis of the beryllium ion. researchgate.net
The oxalate ligand's ability to bridge metal centers can also lead to the formation of coordination polymers. While specific examples of purely beryllium-oxalate coordination polymers are less commonly detailed, the principles of their formation are well-established in the broader field of oxalate-based coordination polymers. diva-portal.orgresearchgate.net These polymers can exhibit a range of dimensionalities, from one-dimensional chains to three-dimensional networks, depending on the coordination mode of the oxalate and the presence of other supporting ligands or counter-ions. diva-portal.orgresearchgate.netbsu.edu.az The formation of these extended structures is of interest for the development of materials with specific properties, such as magnetism and porosity. diva-portal.org
Influence of Solution pH on Beryllium-Oxalate Complexation
The pH of the aqueous solution plays a critical role in the complexation of beryllium(II) with oxalate. The speciation of both the beryllium ion and the oxalate ligand is highly pH-dependent. In strongly acidic conditions (pH < 3), the beryllium ion exists primarily as the tetra-aqua ion, [Be(H₂O)₄]²⁺, and the oxalate ligand will be protonated. researchgate.net As the pH increases, the beryllium ion undergoes hydrolysis, leading to the formation of hydroxo species, most notably the trimer [Be₃(OH)₃(H₂O)₆]³⁺. researchgate.net
The formation of different beryllium-oxalate species is directly tied to the pH. At lower pH, the formation of simple monomeric complexes like [Be(C₂O₄)(H₂O)₂] is favored. As the pH rises, the formation of the bis(oxalate) complex, [Be(C₂O₄)₂]²⁻, and the hydrolyzed trinuclear species, [Be₃(OH)₃(C₂O₄)₃]³⁻, becomes more significant. researchgate.net This pH-dependent behavior is crucial for understanding the fate and transport of beryllium in environmental and biological systems where organic acids like oxalate are present. nih.gov
Exploration of Ternary and Mixed-Ligand Beryllium-Oxalate Systems
The study of ternary complexes, where a central metal ion is coordinated to two different ligands, provides deeper insights into the coordination preferences of the metal. In the case of beryllium, the formation of mixed-ligand complexes involving oxalate and another ligand has been investigated.
One approach involves using surfactant molecules to form ion-pair complexes with negatively charged beryllium-oxalate species. For example, a cationic surfactant, cetylpyridinium (B1207926) ammonium (B1175870) bromide (CPAB), can form hydrophobic ion-pair complexes with anionic beryllium-oxalate species, which can then be extracted into an organic solvent. mdpi.com This demonstrates the formation of a ternary system in a broader sense, involving the beryllium-oxalate complex and the surfactant.
However, the formation of true mixed-ligand complexes where both ligands are directly coordinated to the beryllium ion can be challenging. Potentiometric studies on systems containing beryllium(II), 8-hydroxyquinoline-5-sulfonic acid, and either benzohydroxamic acid or salicylic (B10762653) acid derivatives indicated that mixed-ligand complexes did not form, despite the high stability of the individual binary complexes. osti.gov This suggests that in some cases, the formation of a highly stable binary complex, such as with oxalate, can preclude the coordination of a second, different ligand.
The formation of ternary surface complexes is another area of interest, particularly in geochemistry. Type B ternary surface complexes, where a metal cation is bridged to a mineral surface by an organic ligand like oxalate, can significantly enhance the adsorption of the metal onto the surface, especially at lower pH values. geochemsoc.org
Theoretical Insights into Beryllium-Oxalate Bonding Interactions
Theoretical calculations provide a powerful tool for understanding the nature of the chemical bonds within beryllium-oxalate complexes. Density functional theory (DFT) and other high-level ab initio methods are used to investigate the geometry, stability, and electronic structure of these species.
Theoretical studies have confirmed that beryllium in its complexes is typically four-coordinate with a tetrahedral geometry. researchgate.net The bonding in beryllium complexes is generally considered to be highly covalent in nature. ox.ac.uk
Energy decomposition analysis (EDA) has been applied to systems like [C₂O₄]BeF⁻ to dissect the nature of the bonding. acs.org In this system, the interaction between the [C₂O₄]Be fragment and the fluoride (B91410) ion was found to be approximately 70% electrostatic and 30% orbital (covalent) in nature. acs.org The orbital interaction term in [C₂O₄]BeF⁻ was calculated to be 71 kcal/mol. acs.org These studies highlight the significant covalent character of the bonds formed by beryllium.
Furthermore, theoretical analysis of σ-holes and π-holes on the beryllium atom in various monomers can provide insight into the favorable directions for electrophilic attack, which is fundamental to the formation of beryllium bonds. nih.gov The nature of these beryllium bonds is described as purely electrostatic. nih.gov These theoretical approaches are crucial for rationalizing the observed structures and reactivities of beryllium-oxalate complexes and for predicting the properties of new, yet-to-be-synthesized compounds.
Thermal Decomposition and Solid State Reaction Kinetics of Beryllium Oxalate
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Beryllium Oxalate (B1200264)
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques to investigate the thermal decomposition of beryllium oxalate. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic transitions. osti.gov
Studies on this compound trihydrate (BeC₂O₄·3H₂O) show a multi-stage decomposition process. The initial phase involves dehydration, followed by the decomposition of the anhydrous oxalate. osti.govacs.org A detailed investigation by the Oak Ridge National Laboratory using TGA and DTA under a continuous heating rate in air provided key insights into these transitions. osti.gov
The DTA curve for this compound trihydrate shows a significant endothermic peak corresponding to the loss of water molecules. A second endothermic reaction is observed at higher temperatures, corresponding to the decomposition of the oxalate structure. osti.gov This decomposition is followed by a sharp exothermic peak at approximately 390°C, which is attributed to the crystallization of the final beryllium oxide (BeO) product. osti.gov
The TGA data quantifies the mass loss at each stage. The primary mass loss corresponds to dehydration, followed by the decomposition of the oxalate component.
| Temperature Range (°C) | Transition Stage | Observed Mass Loss | Associated Species Lost |
|---|---|---|---|
| ~80 - 150 | Dehydration | ~24.8% | 2 H₂O |
| ~260 - 340 | Decomposition | Significant mass loss | CO, CO₂ |
| > 390 | Final Product Formation | Stable mass | BeO residue |
This table summarizes the key thermal events during the decomposition of this compound trihydrate based on TGA/DTA data. The exact temperatures can vary with heating rate. osti.gov
Differential Scanning Calorimetry (DSC) for Enthalpy Changes in this compound Decomposition
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the amount of heat required to increase the temperature of a sample. researchgate.net This allows for the quantification of enthalpy changes (ΔH) associated with thermal events like phase transitions and chemical reactions. researchgate.net
For this compound, the DTA curve, which is qualitatively similar to a DSC curve, indicates that the dehydration and decomposition processes are endothermic (requiring heat input). osti.gov The final crystallization of beryllium oxide is an exothermic process (releasing heat). osti.gov While specific enthalpy values for each decomposition step of pure this compound are not widely reported in the literature, the methodology is well-established. For instance, studies on related compounds like beryllium titanyl oxalate have used DSC to calculate the heats of reaction for the various decomposition steps. researchgate.net This confirms the utility of DSC in determining the energy requirements and releases during the thermal processing of these materials.
Elucidation of Reaction Mechanisms in this compound Thermal Decomposition
This compound is hygroscopic and typically exists as a trihydrate (BeC₂O₄·3H₂O). acs.org Upon heating, it undergoes dehydration. The first step is the loss of two water molecules to form this compound monohydrate (BeC₂O₄·H₂O). osti.gov This process occurs at temperatures around 100-150°C. osti.govbrainly.com
BeC₂O₄·3H₂O(s) → BeC₂O₄·H₂O(s) + 2H₂O(g)
The resulting monohydrate is stable up to approximately 225°C. osti.gov Further heating above this temperature leads to the loss of the final water molecule, which can overlap with the onset of the decomposition of the oxalate itself. osti.govacs.org Under rapid heating, a liquid phase has been observed between 80 and 150°C, though this is not seen under slower, equilibrium heating conditions. osti.gov
The decomposition of anhydrous metal oxalates often proceeds through the formation of a metal carbonate intermediate, which then decomposes to the metal oxide. researchgate.netlibretexts.org For example, the decomposition of barium oxalate clearly shows the formation of barium carbonate (BaCO₃) as a stable intermediate. infinitylearn.comcapes.gov.br
In the case of this compound, however, research indicates that a stable beryllium carbonate intermediate is not formed during the decomposition process in air. osti.gov Studies have shown that the monohydrate decomposes directly to beryllium oxide in what appears to be a single step following dehydration. osti.govacs.org Chemical analysis during the decomposition has detected the evolution of both carbon monoxide (CO) and carbon dioxide (CO₂). osti.gov The presence of these gases is consistent with the breakdown of the oxalate anion (C₂O₄²⁻). While a distinct, stable beryllium carbonate phase is not isolated, its formation as a transient or unstable intermediate in the reaction pathway cannot be entirely ruled out, reflecting the general mechanism seen in other alkaline earth metal oxalates.
The final stage of the process is the decomposition of the anhydrous or monohydrate this compound to form beryllium oxide (BeO), the stable solid residue. infinitylearn.com This decomposition begins at temperatures between 225°C and 250°C and is complete by approximately 275°C under certain conditions. osti.gov
BeC₂O₄(s) → BeO(s) + CO(g) + CO₂(g)
The resulting beryllium oxide is initially poorly crystalline. osti.gov As observed in DTA, a sharp exothermic event occurs at a higher temperature (around 390°C), which corresponds to the crystallization and particle growth of the amorphous BeO into a more defined crystalline structure. osti.gov
Conversion Pathways from this compound to Carbonate Intermediates
Kinetic Parameters of this compound Thermal Decomposition
Understanding the kinetics of the decomposition is essential for controlling the synthesis of beryllium oxide powders with desired characteristics. Kinetic parameters, such as activation energy (Ea) and the reaction mechanism model, can be determined from thermogravimetric data. researchgate.net
Isothermal experiments on the decomposition of this compound (the stage after dehydration) have shown that the kinetic behavior is best described by a D2 diffusion mechanism. This suggests that the rate of the reaction is controlled by the diffusion of reactants or products through the solid product layer. The activation energy for this decomposition step has been calculated to be 88.9 kJ·mol⁻¹. acs.org This value is lower than that reported for other Group II oxalates, indicating a less stable oxalate structure. acs.org
| Kinetic Parameter | Value | Decomposition Stage |
|---|---|---|
| Activation Energy (Ea) | 88.9 kJ·mol⁻¹ | BeC₂O₄ → BeO |
| Kinetic Model | D2 Diffusion Mechanism | BeC₂O₄ → BeO |
This table presents the reported kinetic parameters for the isothermal decomposition of this compound to beryllium oxide. acs.org
Spectroscopic Characterization Techniques for Beryllium Oxalate
Vibrational Spectroscopy: Infrared (IR) and Raman Studies of Beryllium Oxalate (B1200264)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the functional groups and coordination environment of the oxalate ligand in beryllium oxalate. The frequencies of the vibrational modes are sensitive to the nature of the metal-ligand bonding and the crystal structure. researchgate.net
Studies on aqueous solutions of complex beryllium oxalates using IR and Raman spectroscopy have been conducted to understand the species present in solution. cdnsciencepub.com The spectra of metal oxalato complexes are generally interpreted by considering the coordination of the oxalate ion to the metal center, which influences the vibrational frequencies of the C-O and C-C bonds. tandfonline.comoup.com In metal oxalates, the positions of the C-O stretching vibrations are particularly sensitive to the cation. researchgate.net
The infrared spectrum of this compound in the condensed phase shows several characteristic absorption bands. These bands can be assigned to the various vibrational modes of the oxalate moiety and the beryllium-oxygen bonds. A representative condensed phase IR spectrum for this compound is available through the Coblentz Society's collection and the NIST Chemistry WebBook. nist.gov
Table 1: Representative Infrared (IR) Spectrum Data for this compound
| Wavenumber (cm⁻¹) | Transmittance (%) |
|---|---|
| 530 | 81.3 |
| 650 | 85.1 |
| 820 | 70.8 |
| 910 | 61.7 |
| 1320 | 69.2 |
| 1360 | 71.6 |
| 1660 | 70.8 |
| 1710 | 67.5 |
| 3000 | 75.9 |
| 3200 | 75.9 |
| 3400 | 70.8 |
Source: Data compiled by the Coblentz Society, Inc. and made available through the NIST Chemistry WebBook. nist.gov The spectrum was measured on a dispersive instrument and may differ from FTIR measurements.
Raman spectroscopy provides complementary information to IR spectroscopy. For instance, in aqueous solutions of alkali metal oxalates, Raman spectroscopy has been used to study ion-pair formation. oup.com While specific detailed Raman studies on solid this compound are not widely published, the technique is valuable for identifying oxalate minerals, as the C-O stretching vibration is cation-sensitive. researchgate.net The combination of IR and Raman data can help in making definitive assignments of vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Beryllium-Oxalate Systems (e.g., ⁹Be NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the coordination chemistry of beryllium in solution and the solid state. The ⁹Be nucleus, with a spin of 3/2 and 100% natural abundance, is amenable to NMR studies, although its quadrupolar nature can lead to broad lines, particularly in asymmetric environments. huji.ac.ilnorthwestern.edu
⁹Be NMR spectroscopy is primarily used to investigate the coordination number and geometry of beryllium complexes. huji.ac.il The chemical shift of ⁹Be is highly sensitive to the coordination environment. For instance, tetracoordinated beryllium complexes typically show distinct chemical shifts. huji.ac.ilresearchgate.net The standard reference for ⁹Be NMR is an aqueous solution of beryllium sulfate (B86663) (BeSO₄), which contains the tetra-aqua beryllium(II) ion, [Be(H₂O)₄]²⁺, and is set to 0 ppm. huji.ac.ilnorthwestern.edu
Studies involving the interaction of beryllium(II) with oxalate have utilized ⁹Be NMR to characterize the resulting complexes in aqueous solutions. acs.orgglobalauthorid.comresearchgate.net The formation of beryllium-oxalate complexes leads to changes in the ⁹Be chemical shift, providing evidence for the coordination of the oxalate ligand to the beryllium ion. For example, the formation of the bis(oxalato)beryllate(II) complex, [Be(C₂O₄)₂]²⁻, has been studied, where the oxalate ligand forms a five-membered chelate ring with the beryllium center. researchgate.net The chemical shifts and line widths of the ⁹Be NMR signals can provide insights into the structure and stability of these complexes in solution. researchgate.netresearchgate.net
Table 2: Properties of the ⁹Be Nucleus for NMR Spectroscopy
| Property | Value |
|---|---|
| Nuclear Spin (I) | 3/2 |
| Natural Abundance (%) | 100 |
| Chemical Shift Range (ppm) | 46 (from -18 to 28) |
| Resonance Frequency (MHz) at 11.744T | 70.267 |
| Reference Compound | 0.43 m BeSO₄ in D₂O |
Source: Data from various NMR resources. huji.ac.ilnorthwestern.edu
In addition to ⁹Be NMR, ¹³C NMR can also be used to study the oxalate ligand itself upon coordination to beryllium. Changes in the ¹³C chemical shift of the carboxylate carbons can provide further evidence of complex formation.
Other Advanced Spectroscopic Methods for this compound
Beyond vibrational and NMR spectroscopy, several other advanced techniques can be employed for the characterization of this compound, particularly for elemental analysis and surface studies.
X-ray Photoelectron Spectroscopy (XPS) : This surface-sensitive technique provides information about the elemental composition and chemical states of the constituent elements. oup.com For this compound, XPS can determine the binding energies of the Be 1s, C 1s, and O 1s core levels. The Be 1s binding energy is sensitive to its chemical environment; for instance, the binding energy for metallic beryllium is around 110.5 eV, while for beryllium oxide, it is approximately 113.4 eV. researchgate.netxpsfitting.com Analysis of this compound by XPS would yield specific binding energies for beryllium in its +2 oxidation state, coordinated to oxalate ligands. The modified Auger parameter, which combines the binding energy of the Be 1s peak and the kinetic energy of the Be KLL Auger peak, can also be used for detailed chemical state analysis. oup.comxpsfitting.com
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) : ICP-MS is a highly sensitive technique for determining elemental composition, capable of detecting elements at ultra-trace concentrations. mdpi.comresearchgate.net While typically used for destructive analysis of samples in solution, it is one of the most sensitive methods for quantifying beryllium. mdpi.com It could be used to determine the precise stoichiometry of beryllium in this compound samples or to detect trace impurities. Laser Ablation ICP-MS (LA-ICP-MS) allows for the direct analysis of solid samples, which would be applicable to this compound crystals. mdpi.com
Atomic Absorption Spectrometry (AAS) : Both Flame AAS (FAAS) and the more sensitive Electrothermal AAS (ETAAS) or Graphite Furnace AAS (GFAAS) are well-established techniques for quantifying beryllium. mdpi.comresearchgate.net These methods are based on the absorption of light by free atoms in the gaseous state and would be suitable for determining the beryllium content in samples of this compound after appropriate sample digestion.
X-ray Fluorescence (XRF) Spectroscopy : XRF is a non-destructive technique for elemental analysis. nih.govspectroscopyonline.com Wavelength Dispersive X-ray Fluorescence (WDXRF) is capable of detecting elements from beryllium to uranium. spectroscopyonline.com This technique could be used for the bulk elemental analysis of solid this compound samples, confirming the presence and quantifying the amount of beryllium. It has been successfully applied to the analysis of other oxalate-containing materials, such as kidney stones composed of calcium oxalate. nih.govspectroscopyonline.com
Solution Phase Chemistry and Speciation of Beryllium Oxalate
Solubility Equilibria of Beryllium Oxalate (B1200264) in Aqueous Systems
Beryllium oxalate is classified as a sparingly soluble salt. nist.gov Its solubility in water is not extensively documented with a precise solubility product constant (Ksp) in many standard compilations, likely due to the complexities arising from hydrolysis and complexation. ulaval.ca The dissolution of this compound in water establishes an equilibrium between the solid salt and its constituent ions in solution:
BeC₂O₄(s) ⇌ Be²⁺(aq) + C₂O₄²⁻(aq)
The solubility of this compound can be influenced by several factors. For instance, the presence of a common ion, such as adding a soluble oxalate salt, would decrease its solubility, while the addition of a strong acid would increase it by protonating the oxalate ion and shifting the equilibrium. The pH of the solution plays a crucial role; in acidic conditions, the concentration of free oxalate ions is reduced due to the formation of hydrogen oxalate (HC₂O₄⁻) and oxalic acid (H₂C₂O₄), leading to an increase in the solubility of this compound.
While beryllium hydroxide (B78521) is known to have very low solubility at physiological pH, the presence of certain counterions can enhance the solubility of beryllium. nih.gov For example, sulfate (B86663) ions have been shown to increase the apparent solubility of Be²⁺, an effect attributed to ion pair formation. nih.gov This suggests that the solubility of this compound might also be affected by the ionic composition of the medium beyond simple common ion effects.
Hydrolysis and Precipitation Behavior of Beryllium Ions in the Presence of Oxalate Ligands
The aqueous chemistry of the beryllium ion is dominated by its strong tendency to hydrolyze, a process that competes with ligand complexation. researchgate.net In aqueous solutions, the tetra-aqua beryllium ion, [Be(H₂O)₄]²⁺, is a stable entity only in strongly acidic conditions (pH < 3). As the pH increases, hydrolysis occurs, leading to the formation of various hydroxo-bridged species. The principal product of this hydrolysis is the trimeric species [Be₃(OH)₃(H₂O)₆]³⁺. researchgate.netscispace.com
The presence of oxalate ligands introduces a competing equilibrium. Oxalate, being a chelating ligand, can form stable complexes with beryllium. However, the formation of these complexes is in competition with the hydrolysis of the beryllium ion. researchgate.net The precipitation in beryllium-oxalate systems is not always the simple this compound salt. Depending on the pH and the relative concentrations of beryllium and oxalate, basic salts may precipitate. For instance, in solutions of beryllium salts, precipitation of beryllium hydroxide begins at a certain pH, and the presence of other ions can lead to the precipitation of basic salts rather than pure Be(OH)₂. scispace.com
Determination of Complexation Constants and Thermodynamic Data for Beryllium-Oxalate Species
The interaction between beryllium and oxalate ions in solution leads to the formation of stepwise complexes. The primary species formed are the mono-oxalate complex, [Be(C₂O₄)], and the bis-oxalate complex, [Be(C₂O₄)₂]²⁻. The stability of these complexes is quantified by their formation constants (β).
Various methods have been employed to determine these constants, including potentiometric titrations and solvent extraction. These studies provide insight into the thermodynamic favorability of the complexation reactions.
Table 1: Illustrative Complexation Reactions and Constants for this compound (Note: The following table is illustrative of the types of equilibria involved. Precise, universally agreed-upon values for this compound may vary depending on experimental conditions such as ionic strength and temperature.)
| Equilibrium Reaction | Stability Constant |
| Be²⁺ + C₂O₄²⁻ ⇌ [Be(C₂O₄)] | K₁ = [Be(C₂O₄)] / ([Be²⁺][C₂O₄²⁻]) |
| [Be(C₂O₄)] + C₂O₄²⁻ ⇌ [Be(C₂O₄)₂]²⁻ | K₂ = [[Be(C₂O₄)₂]²⁻] / ([Be(C₂O₄)][C₂O₄²⁻]) |
| Be²⁺ + 2C₂O₄²⁻ ⇌ [Be(C₂O₄)₂]²⁻ | β₂ = [[Be(C₂O₄)₂]²⁻] / ([Be²⁺][C₂O₄²⁻]²) |
Applications of Beryllium Oxalate in Advanced Materials Science and Chemical Engineering
Role as a Precursor in High-Purity Beryllium Oxide (BeO) Synthesis
Beryllium oxalate (B1200264) is a critical intermediate for producing high-purity beryllium oxide (BeO). wikipedia.org The thermal decomposition of beryllium oxalate is a well-established method to synthesize BeO with desirable characteristics for various high-tech applications. wikipedia.orgresearchgate.net The process involves the calcination of this compound, typically this compound trihydrate (BeC₂O₄·3H₂O), which decomposes upon heating. researchgate.net
Thermogravimetric analysis shows that the dehydration of the crystalline hydrate (B1144303) is followed by a direct, one-step decomposition to form beryllium oxide. researchgate.net Research indicates that the optimal calcination temperature for BeO derived from this compound to achieve maximum sinterability is between 750°C and 950°C. osti.gov This method provides a reliable route to high-purity BeO, as precipitating this compound monohydrate from an aqueous solution at temperatures above 50°C and subsequently calcining it yields a product with improved purification concerning metallic impurities. science.gov
| Precursor | Calcination Temperature Range (°C) | Resultant Product | Key Advantage |
| This compound | 750 - 950 | Sinterable BeO | Maximum Sinterability |
| Beryllium Sulfate (B86663) | 1100 - 1300 | Ceramic-Grade BeO | Commercial Production Standard |
| Beryllium Hydroxide (B78521) | 1000 - 1300 | Controlled Particle Size BeO | Low Fluorine Content |
Table 1: Calcination Conditions for Beryllium Oxide Synthesis from Various Precursors. This table compares the calcination temperatures and outcomes for producing beryllium oxide from different starting materials. osti.govgoogle.com
The surface area of the resulting BeO can be controlled by the decomposition temperature of the this compound, although the oxide product tends to resist sintering. researchgate.net
High-purity beryllium oxide, often synthesized from a this compound precursor, is a strategic material in the nuclear industry due to its unique combination of nuclear and physical properties. science.govontosight.ai BeO serves multiple functions in nuclear reactors, including as a moderator, reflector, and a matrix for fuel. osti.govfrontiersin.org Its low neutron absorption cross-section and high neutron scattering cross-section make it an effective neutron moderator, slowing down fast neutrons to thermal energies. nih.gov
Furthermore, BeO is used as a neutron reflector, improving the neutron economy of the reactor by reflecting neutrons back into the core. ontosight.aiosti.gov The (n, 2n) reaction in beryllium further enhances neutron availability. frontiersin.org Beryllium oxide's high thermal conductivity, excellent stability at high temperatures, and good radiation stability make it suitable for use in high-temperature gas-cooled reactors (HTGRs) and other advanced reactor designs. osti.govfrontiersin.org The production of sinterable, high-density BeO from the calcination of this compound is a key process for fabricating these critical nuclear components. science.gov
| Application | Function | Key BeO Properties Leveraged |
| Moderator | Slows down fast neutrons. | Low neutron absorption, high scattering cross-section. nih.gov |
| Reflector | Reduces neutron leakage from the reactor core. | High scattering cross-section, improves neutron economy. ontosight.aiosti.gov |
| Fuel Matrix | Acts as a carrier for dispersed nuclear fuel. | High thermal conductivity, high-temperature stability. frontiersin.org |
| Fuel Cladding | Encases fuel in high-temperature gas-cooled reactors. | High-temperature stability, corrosion resistance. osti.gov |
Table 2: Nuclear Applications of Beryllium Oxide. This table outlines the primary roles of BeO in nuclear reactors and the specific properties that make it suitable for these applications.
The beryllium oxide powder derived from the thermal decomposition of this compound is a fundamental starting material for manufacturing advanced BeO ceramics. researchgate.net These ceramics are highly valued for a unique combination of properties: exceptionally high thermal conductivity (comparable to some metals) and high electrical resistivity. samaterials.comgreat-ceramic.com This makes BeO an ideal material for applications requiring efficient heat dissipation from electronic components while maintaining electrical insulation. great-ceramic.com
BeO ceramics are fabricated using techniques such as hot pressing, dry pressing, and tape casting. researchgate.netsamaterials.com For instance, transparent BeO ceramics, used in laser technology and ionizing radiation dosimetry, can be prepared by hot pressing BeO powders with specific modifying additives. researchgate.net The properties of the final ceramic product, such as density and grain size, are influenced by the characteristics of the initial BeO powder, which in turn are controlled by the conditions of the oxalate precursor decomposition. researchgate.net Applications for these advanced ceramics include high-performance microwave devices, vacuum tubes, and substrates for semiconductor parts where thermal management is critical. samaterials.com
| Property | Value | Significance |
| Thermal Conductivity (at 25°C) | ≥250 W/m·K | Excellent heat dissipation for electronics. samaterials.com |
| Volume Resistivity (at 25°C) | ≥10¹⁴ Ω·cm | Superior electrical insulation. samaterials.com |
| Flexural Strength | ≥170 MPa | Good mechanical integrity. samaterials.com |
| Melting Point | ~2570 °C | Stability at very high temperatures. frontiersin.org |
| Dielectric Constant (1 MHz) | 6.5 - 7.5 | Suitable for high-frequency electronic applications. samaterials.com |
Table 3: Key Properties of Beryllium Oxide Ceramics. This table highlights the exceptional thermal, electrical, and mechanical properties of BeO ceramics that make them suitable for advanced applications.
This compound Derived BeO for Nuclear Reactor Applications
Integration of this compound in the Synthesis of Beryllium-Containing Compounds
This compound serves as a versatile starting point in the synthesis of various beryllium compounds beyond just beryllium oxide. The synthesis of this compound itself is typically achieved by reacting beryllium hydroxide with oxalic acid. wikipedia.org A more intricate method starts with beryllium sulfate to produce this compound hydrates. researchgate.net
Once synthesized, this compound can be used to generate other important beryllium compounds. Its primary application is the production of high-purity BeO, which can then be used as an intermediate in the synthesis of other materials like beryllium fluoride (B91410) or beryllium chloride. nih.gov For example, BeO can be part of the process to create beryllium-aluminum alloys. dtic.mil The controlled formation of pseudo-tetrahedral coordination complexes by chelating agents like oxalate is a fundamental aspect of beryllium's chemistry that is utilized in these synthetic pathways. researchgate.net
Investigation of this compound in Metal-Organic Frameworks (MOFs) Development
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The oxalate anion ([C₂O₄]²⁻) is a known and effective linker in the construction of MOFs due to its ability to form robust two- or three-dimensional networks. plos.org Naturally occurring MOFs based on oxalate linkers, such as stepanovite and zhemchuzhnikovite, have been discovered, although these are based on iron and aluminum, not beryllium. advancedsciencenews.com
While the oxalate ligand is favored in MOF synthesis for its versatile coordination, the specific use of this compound to create beryllium-based MOFs is not widely documented in available research. plos.org The principles of reticular chemistry suggest the potential for developing this compound-based MOFs. advancedsciencenews.com However, research has predominantly focused on other metals like iron, indium, and zirconium in the context of oxalate-based frameworks. plos.orgresearchgate.net The potential application of this compound in this advanced field remains an area for future investigation, leveraging the known ability of oxalate to form porous, stable framework structures. plos.org
Broader Scientific Research Applications of this compound in Chemical Synthesis
Beyond its role as a precursor, this compound is utilized in broader scientific research for studies in chemical synthesis and materials science. ontosight.ai Its ability to form well-defined coordination complexes with beryllium is of fundamental interest. researchgate.net The compound serves as a model system for studying the coordination chemistry of beryllium with dicarboxylic acids.
The primary research application remains its controlled thermal decomposition to produce BeO with tailored properties, such as specific surface area and crystal morphology, which are critical for subsequent applications in ceramics and nuclear materials. researchgate.net The synthesis of this compound itself and its subsequent conversion to oxide are key steps in the purification of beryllium, reducing metallic impurities and yielding a high-purity material essential for many advanced technologies. science.gov
Computational and Theoretical Chemistry Studies of Beryllium Oxalate
Quantum Chemical Calculations for Electronic Structure and Bonding in Beryllium Oxalate (B1200264)
Quantum chemical calculations are fundamental to understanding the nature of chemical bonds and the distribution of electrons within a molecule. For beryllium oxalate, these calculations would reveal the specifics of the interaction between the beryllium cation (Be²⁺) and the oxalate anion (C₂O₄²⁻).
Beryllium compounds are known to exhibit significant covalent character, and this compound is no exception. libretexts.org The interaction involves the formation of a chelate ring, where the beryllium ion is coordinated by two oxygen atoms from the oxalate ligand. Quantum chemical methods can quantify the degree of covalency versus ionicity in the Be-O bonds. Studies on other beryllium complexes indicate that while beryllium is an s-block element, its p orbitals play a crucial role in bonding, forming strong, polarized electron-sharing bonds. researchgate.net In the context of this compound, this would involve the Be²⁺ ion acting as a Lewis acid, accepting electron density from the oxygen atoms of the oxalate ligand, which acts as a Lewis base.
The typical coordination for beryllium is tetrahedral, often achieved by forming complex ions such as [Be(H₂O)₄]²⁺ or BeF₄²⁻. libretexts.org In a simple this compound monomer, the bidentate oxalate ligand would occupy two coordination sites. The remaining sites would likely be filled by solvent molecules, such as water, in an aqueous environment.
Calculations on beryllium oxide (BeO) clusters, which also feature Be-O bonds, show that methods like self-consistent ab initio Hartree-Fock and density functional theory can effectively model atomic structure, stability, and electronic properties. researchgate.net Analysis of the electronic structure would involve examining the molecular orbitals (MOs), particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter indicating the chemical reactivity and kinetic stability of the molecule. For instance, DFT calculations on Be₁₂O₁₂ nanoclusters show a HOMO-LUMO gap (η) of 4.97 eV, which changes upon interaction with other molecules, indicating a modification of its electronic nature. plos.org A similar approach for this compound would help in understanding its reactivity.
Table 1: Example of Calculated Electronic Properties for a Be₁₂O₁₂ Nanocluster (Analogous System)
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -10.60 | Energy of the Highest Occupied Molecular Orbital. plos.org |
| ELUMO | -0.66 | Energy of the Lowest Unoccupied Molecular Orbital. |
| Ionization Potential (IP) | 10.60 | The minimum energy required to remove an electron. plos.org |
| Hardness (η) | 4.97 | A measure of resistance to change in electron distribution. plos.org |
This table illustrates the type of data quantum chemical calculations can provide, using the Be₁₂O₁₂ nanocluster as an example from the literature. Similar calculations would be invaluable for this compound.
Molecular Dynamics Simulations of Beryllium-Oxalate Interactions in Solution and Solid State
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of systems in different phases.
In Solution: In an aqueous solution, MD simulations can be used to study the hydration structure of the this compound complex. Research on similar systems, like aqueous beryllium chloride, has successfully employed MD to understand the coordination and dynamics of water molecules around the beryllium ion. acs.org For this compound, simulations would clarify the structure of the first and second hydration shells around the complex. A key area of investigation would be the competition between oxalate and water molecules for coordination sites on the beryllium ion.
First-principles (or ab initio) MD simulations, such as those performed on UO₂(oxalate) complexes, can provide a highly accurate picture of the binding modes of the oxalate ligand. rsc.org Such studies on this compound could determine the relative stability of different coordination modes (e.g., monodentate vs. bidentate chelation) and the free energy profiles associated with the interconversion between these states. rsc.org These simulations also illuminate the role of the surrounding water molecules in stabilizing specific structures through hydrogen bonding.
In the Solid State: For solid this compound, MD simulations can predict mechanical and thermal properties. Studies on solid beryllium metal and beryllium oxide have used MD to investigate their response to dynamic loading, melting transitions, and mechanical strength at various temperatures. researchgate.netmdpi.com Using an appropriate interatomic potential, MD simulations could be used to:
Calculate the lattice parameters and cohesive energy of the crystalline solid.
Simulate the vibrational dynamics (phonons) of the crystal lattice.
Predict mechanical properties like bulk modulus and elastic constants. researchgate.net
Study the behavior of the material at high temperatures, including the prediction of its melting point. researchgate.net
Table 2: Potential Applications of MD Simulations for this compound
| Phase | Simulation Goal | Key Insights | Analogous Study Example |
|---|---|---|---|
| Solution | Determine hydration structure | Coordination number, radial distribution functions, residence time of water molecules | Aqueous BeCl₂ acs.org |
| Solution | Analyze oxalate binding modes | Relative stability of monodentate vs. bidentate coordination, free energy of chelation | Aqueous UO₂(oxalate) rsc.org |
| Solid State | Predict mechanical properties | Elastic constants, stress-strain relationship, fracture mechanisms | Nano-polycrystalline BeO mdpi.com |
| Solid State | Simulate thermal behavior | Melting curve, thermal expansion, heat capacity | Solid Beryllium researchgate.net |
Density Functional Theory (DFT) Applications to this compound Systems
Density Functional Theory (DFT) is a computationally efficient quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is one of the most widely used methods in computational chemistry and would be highly applicable to the study of this compound.
DFT has been successfully applied to study analogous metal-oxalate systems, such as aluminum-oxalate complexes. nih.gov In these studies, DFT is used to:
Optimize Geometries: Determine the most stable three-dimensional structures of different isomers (e.g., cis- and trans-isomers of a di-oxalate di-aqua complex) and calculate their relative energies. nih.gov For this compound, this would involve finding the precise bond lengths and angles of the chelate ring.
Calculate Energetics: Compute interaction and adsorption energies, as demonstrated in studies of molecules adsorbing onto beryllium oxide nanoclusters. plos.orgnih.gov For this compound, this could involve calculating the binding energy of the oxalate ligand to the beryllium ion.
Investigate Electronic Properties: Analyze the molecular orbitals (HOMO, LUMO), electron density distribution, and molecular electrostatic potential maps to understand reactivity. plos.orgnih.gov
Model Reaction Mechanisms: Calculate the energy barriers for reactions, such as ligand exchange, as shown for water-exchange reactions in aluminum-oxalate complexes. nih.gov
DFT studies on calcium oxalate have also provided significant insights into its structure and the role of water molecules within its crystal lattice, which is relevant for biomineralization processes like the formation of kidney stones. academie-sciences.fr The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)) is crucial for obtaining accurate results and is often validated by comparing computed properties with experimental data where available. plos.orgnih.gov
Computational Prediction of Spectroscopic Properties and Reaction Pathways of this compound
A significant application of computational chemistry is the prediction and interpretation of experimental spectra and the elucidation of reaction mechanisms.
Spectroscopic Properties: Computational methods can predict various spectroscopic properties, which can then be compared with experimental results to validate the computed structures.
NMR Spectroscopy: DFT calculations using methods like the Gauge-Including Atomic Orbital (GIAO) method have shown excellent agreement with experimental ⁹Be NMR chemical shifts for a range of beryllium complexes. researchgate.net This approach could be used to predict the ⁹Be and ¹³C NMR spectra of this compound, helping to characterize its structure in solution.
Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of this compound. The calculated vibrational frequencies correspond to specific bond stretches, bends, and torsions. For instance, calculations on beryllium oxide clusters have been used to confirm their structure via IR and Raman analyses. nih.gov This would help in assigning the peaks in an experimental vibrational spectrum of this compound.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net This would provide information about the electronic transitions within the molecule.
Table 3: Predicted vs. Experimental ⁹Be NMR Chemical Shifts for Various Be Complexes (Illustrative Example)
| Complex | Computational Method | Calculated Shift (ppm) | Experimental Shift (ppm) |
|---|---|---|---|
| Be(acac)₂ | B3LYP/6-311G+(2d,p) | 6.1 | 6.2 |
| [Be(H₂O)₄]²⁺ | B3LYP/6-311G+(2d,p) | 0.0 (Reference) | 0.0 (Reference) |
| BeCl₂(aldehyde adduct) | (Not specified) | (Not specified) | 7.2 researchgate.net |
This table, based on data for other beryllium complexes, demonstrates the accuracy of DFT in predicting NMR properties, a technique directly applicable to this compound. researchgate.net
Reaction Pathways: Computational chemistry is invaluable for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. For this compound, this could include:
Formation/Decomposition: Modeling the reaction pathway for the formation of this compound from its precursors or its thermal decomposition.
Ligand Exchange: Elucidating the mechanism of water exchange reactions, as has been done for aluminum-oxalate complexes. nih.gov DFT calculations can determine whether the exchange proceeds through an associative, dissociative, or interchange mechanism and calculate the corresponding energy barriers. nih.gov
Photocatalysis: Investigating potential photocatalytic activity, such as water splitting, a property that has been predicted for certain beryllium clusters. rsc.org
By using computational approaches like the Action-CSA method, multiple reaction pathways connecting reactants and products can be identified, providing a comprehensive understanding of the reaction dynamics beyond a single, lowest-energy path. nih.gov
Future Directions and Emerging Research Avenues in Beryllium Oxalate Chemistry
Development of Novel and Sustainable Synthetic Routes for Beryllium Oxalate (B1200264) with Enhanced Control
The traditional synthesis of beryllium oxalate, often involving the reaction of beryllium hydroxide (B78521) with oxalic acid, is being re-evaluated in the context of green chemistry and sustainable practices. rsc.orgrsc.org Future research is focused on creating new synthetic pathways that offer greater control over the final product's properties while minimizing environmental impact. rsc.org
Key areas of development include:
Solvent-Free and Alternative Solvent Systems: Research is moving towards methods that reduce or eliminate the use of hazardous organic solvents. acs.org Techniques like mechanochemistry (liquid-assisted grinding) are being explored for the synthesis of metal-organic frameworks (MOFs) directly from metal oxides and organic linkers without bulk solvents. acs.org The use of safer, more sustainable solvents like water or near-critical water is also a promising avenue. rsc.org
Energy-Efficient Synthesis: To reduce the energy footprint of synthesis, methods such as microwave-assisted and sonochemical synthesis are being investigated. mdpi.com These techniques can accelerate reaction times and lead to the formation of unique, kinetically controlled products.
Continuous Flow Chemistry: Continuous manufacturing, particularly through flow reactors, offers enhanced control over reaction parameters like temperature, pressure, and mixing. leeds.ac.uku-szeged.hu This can lead to more consistent product quality, higher yields, and safer handling of beryllium-containing reagents. leeds.ac.uk A flow-driven approach has been shown to enable spatial separation of different metal oxalates during precipitation, suggesting a high degree of control is possible. u-szeged.hu
Sustainable Precursors: There is a growing interest in using waste materials as precursors for synthesis. For example, some MOFs have been successfully synthesized using recycled plastics (PET) as a source for organic linkers. acs.orgmdpi.com While not yet applied to this compound, this principle opens up possibilities for more sustainable raw material sourcing in the future.
| Synthetic Approach | Potential Advantages for this compound Synthesis | Research Focus |
| Mechanochemistry | Reduced solvent waste, potential for new phase discovery, energy efficiency. acs.org | Synthesis from BeO or Be(OH)₂, control over polymorphism. |
| Microwave-Assisted | Rapid heating, shorter reaction times, uniform product formation. mdpi.com | High-throughput screening of synthesis conditions. |
| Continuous Flow | Precise control of reaction parameters, scalability, improved safety. leeds.ac.uk | Optimization of yield and particle size, integration with in-situ monitoring. |
| Green Solvents | Lower environmental impact, use of renewable resources like water. rsc.orgacs.org | Exploring solubility and coordination in aqueous and eutectic systems. |
Exploration of New Beryllium-Oxalate Coordination Architectures and Functional Materials
The oxalate ligand is a versatile building block capable of coordinating with metal ions in numerous ways, leading to a high degree of structural diversity in the resulting coordination polymers. nih.govresearchgate.net Future research aims to move beyond simple this compound salts to construct complex, multi-dimensional frameworks with tailored functionalities.
Beryllium-Based Metal-Organic Frameworks (MOFs): While the broader field of MOFs is well-developed, beryllium-based MOFs are less common but hold significant promise. The first crystalline beryllium-based MOF, Be₁₂(OH)₁₂(1,3,5-benzenetribenzoate)₄, demonstrated an exceptionally high surface area, making it a candidate for hydrogen storage. capes.gov.brnih.govmagtech.com.cnscispace.com Future work will likely involve using oxalate and its derivatives as linkers to create new porous beryllium-organic frameworks for applications in gas storage and separation.
Heterobimetallic Oxalate Systems: The "complex-as-ligand" approach, where a pre-formed metal-oxalate complex like [Cr(ox)₃]³⁻ is used to coordinate with another metal ion, has been successful in creating bimetallic materials with interesting magnetic properties. nih.govrsc.org This strategy could be applied to beryllium, creating ordered bimetallic Be-M-oxalate (where M is a transition metal) networks. Such materials could combine the structural influence of beryllium with the electronic or magnetic properties of the transition metal, leading to multifunctional materials. nih.govnih.gov
Topological Prediction and Design: A major goal in crystal engineering is the ability to predict the final structure (topology) of a coordination polymer based on its building blocks (metal ions and linkers). rsc.org By analyzing the geometry of linkers and the coordination preferences of metal ions, researchers can develop design strategies to target specific network topologies like dia, bcu, or novel, undiscovered arrangements. rsc.orgacs.orgresearchgate.net Applying these predictive models to the Be²⁺-oxalate system could accelerate the discovery of new architectures with desired pore sizes and properties. acs.org
| Architecture Type | Key Features | Potential Applications |
| Beryllium-Oxalate MOFs | High porosity, large surface area, lightweight framework. capes.gov.br | Gas storage (H₂, CO₂), catalysis, separations. |
| Bimetallic Oxalate Networks | Combination of properties from two different metals (e.g., magnetism, chirality). nih.govnih.gov | Molecular magnets, chiral separators, sensors. |
| Topologically Designed Polymers | Predictable and controllable network structures and pore dimensions. acs.org | Tunable adsorbents, host-guest chemistry platforms. |
Application of Advanced In-Situ Characterization Techniques for this compound Reaction Monitoring
Understanding the formation mechanisms of this compound and its coordination polymers is crucial for controlling their synthesis. Advanced in-situ characterization techniques, which monitor reactions in real-time, are becoming indispensable tools. acs.orgfau.de
In-Situ X-Ray Diffraction (XRD): This technique allows for the real-time monitoring of the evolution of crystalline phases during a reaction. esrf.fr Using specialized reaction cells, often with X-ray transparent beryllium windows, researchers can track the consumption of reactants and the formation of intermediates and final products. mtixtl.comosti.govcdnsciencepub.com This has been used to discover transient, metastable MOF phases that are not observable through conventional post-synthesis analysis. esrf.fr Applying in-situ XRD to this compound synthesis could reveal the stepwise mechanism of framework assembly.
In-Situ Spectroscopy (NMR, Raman, FTIR): Spectroscopic methods provide detailed information about the chemical environment and bonding. In-situ Nuclear Magnetic Resonance (NMR) can track the evolution of species in both the liquid and solid phases during crystallization, providing kinetic data on nucleation and growth. nih.govchemrxiv.org In-situ Raman and FTIR spectroscopy can monitor changes in the vibrational modes of the oxalate linker as it coordinates to the beryllium ion, offering insights into the self-assembly process under solvothermal conditions. fau.de
Combined Techniques: The most powerful insights often come from using multiple in-situ techniques simultaneously. Combining diffraction with spectroscopy can correlate changes in crystal structure with changes in chemical bonding, providing a comprehensive picture of the reaction pathway.
| In-Situ Technique | Information Gained | Application to this compound |
| X-Ray Diffraction (XRD) | Crystalline phase identification, reaction kinetics, detection of intermediates. esrf.frosti.gov | Monitoring the formation of BeC₂O₄ hydrates and coordination polymers. |
| NMR Spectroscopy | Evolution of solution species, nucleation and growth kinetics. nih.gov | Quantifying the rate of framework self-assembly. |
| Raman/FTIR Spectroscopy | Changes in molecular vibrations, ligand coordination monitoring. fau.de | Observing the Be-O bond formation in real-time. |
| Small-Angle X-ray Scattering (SAXS) | Nanoscale particle formation, early-stage aggregation. chemrxiv.org | Understanding pre-nucleation clustering of beryllium and oxalate ions. |
Interdisciplinary Research Integrating this compound Chemistry with Emerging Technologies
The future of this compound chemistry is intrinsically linked to its integration with other scientific and technological fields. This compound can serve as a crucial precursor for advanced materials, and its discovery pipeline can be accelerated by computational tools.
Advanced Ceramics and Electronics: this compound is a key precursor for producing high-purity beryllium oxide (BeO). americanelements.com BeO ceramics possess a unique combination of high thermal conductivity and excellent electrical insulation, making them critical materials in high-power electronics, semiconductor packaging, and substrates for LED modules. samaterials.compreciseceramic.comwikipedia.orginnovamats.com Future research will focus on optimizing the conversion of nano-structured this compound to BeO ceramics with enhanced properties for next-generation electronic and photonic devices, such as high-frequency transistors and lasers. samaterials.com
Aerospace and Defense Applications: Beryllium's low density and high stiffness make it a strategic material for aerospace and defense. usgs.govrefractorymetal.org Beryllium-aluminum alloys are used in satellites, aircraft, and precision optical systems like the James Webb Space Telescope. usgs.govibcadvancedalloys.comgoodfellow.comsamaterials.com Research into creating novel beryllium-containing materials via oxalate-based precursor routes could lead to components with improved performance in extreme environments.
Machine Learning and AI for Materials Discovery: The discovery of new materials can be dramatically accelerated by using machine learning (ML) and artificial intelligence (AI). acs.org4tu.nl These computational tools can screen vast virtual libraries of potential building blocks to predict the structures and properties of new coordination polymers. ukri.orgresearchgate.net By training ML models on existing crystallographic data, researchers can identify promising linker-metal combinations for synthesizing novel beryllium-oxalate frameworks with targeted functionalities, moving from empirical discovery to intelligent design. ukri.orgnih.gov
| Interdisciplinary Field | Integration with this compound Chemistry | Emerging Technology Impact |
| Materials Science & Engineering | Precursor for high-purity beryllium oxide (BeO) ceramics. americanelements.comsamaterials.com | Advanced thermal management in electronics, high-power lasers, nuclear reactors. preciseceramic.comwikipedia.org |
| Aerospace Engineering | Source for lightweight beryllium-aluminum alloys and components. refractorymetal.orgibcadvancedalloys.com | Lighter and stiffer structural components for satellites and aircraft. goodfellow.comsamaterials.com |
| Computational Chemistry & AI | Predictive modeling of new beryllium-oxalate coordination architectures. ukri.orgresearchgate.net | Accelerated discovery of functional materials for gas storage or catalysis. acs.org4tu.nl |
Q & A
Q. What are the optimal methods for synthesizing beryllium oxalate trihydrate in a laboratory setting?
this compound trihydrate (BeC₂O₄·3H₂O) is typically synthesized via precipitation reactions. A common approach involves reacting beryllium salts (e.g., BeSO₄ or BeCl₂) with oxalic acid (H₂C₂O₄) in aqueous solutions. The reaction proceeds as: Be²⁺ + C₂O₄²⁻ + 3H₂O → BeC₂O₄·3H₂O Key considerations include pH control (neutral to slightly acidic) and temperature (room temperature to 60°C). Excess oxalate ions ensure complete precipitation, while impurities like Mg²⁺ or Th⁴⁺ may require additional purification steps, such as recrystallization .
Q. How does the solubility of this compound trihydrate influence its experimental handling?
this compound trihydrate has moderate solubility in water (~63.5 g/100 mL at 25°C), but solubility decreases sharply in neutral or alkaline conditions due to hydrolysis, forming insoluble Be(OH)₂. This property necessitates precise pH control during synthesis and storage. For dissolution, dilute mineral acids (e.g., HCl) are recommended, as they prevent hydroxide formation .
Q. What are the primary safety protocols for handling this compound in research laboratories?
this compound is highly toxic, with inhalation or dermal exposure posing risks of chronic beryllium disease (CBD). Recommended protocols include:
- Use of fume hoods and PPE (gloves, respirators).
- Immediate decontamination of spills using wet methods to avoid aerosolization.
- Prohibition of taking contaminated clothing outside the lab to prevent secondary exposure.
- Regular medical surveillance for researchers, as per DOE’s Chronic Beryllium Disease Prevention Program (CBDPP) guidelines .
Advanced Research Questions
Q. How can the stability of beryllium-oxalate complexes be assessed under varying pH and ionic conditions?
Beryllium forms stable 1:1 complexes with oxalate ions (C₂O₄²⁻), which are soluble but weakly dissociated. Stability can be evaluated via conductometric titration: the complex’s low dissociation minimizes changes in conductivity until excess titrant is added. Competing ligands (e.g., malonate) or elevated pH (>7) destabilize the complex, precipitating Be(OH)₂. FTIR and XRD are complementary tools for structural validation .
Q. What advanced analytical techniques are suitable for quantifying trace this compound in mixed-metal systems?
Laser-Induced Breakdown Spectroscopy (LIBS) coupled with Machine Learning-Enhanced Laser-Induced Fluorescence (MLIBS-MLIF) offers high sensitivity (ppb-level detection) and selectivity in complex matrices. For example, LIBS can differentiate Be signals from Al or Fe interference in plutonium oxide samples, while MLIF enhances signal-to-noise ratios. Alternative methods include ICP-MS with oxalate-specific separation protocols .
Q. How does the crystal structure of this compound influence its reactivity in coordination chemistry?
this compound adopts tetrahedral coordination geometries, with oxalate ions acting as bidentate ligands. In double oxalates (e.g., 2BeC₂O₄·3K₂C₂O₄), bridging oxalate groups create extended networks, as observed in X-ray diffraction studies. These structural features enhance thermal stability but reduce solubility compared to monomeric complexes. Topological analysis reveals similarities to metal-organic frameworks (MOFs), suggesting applications in materials science .
Q. What challenges exist in developing certified reference materials (CRMs) for this compound?
Key challenges include:
- Ensuring homogeneity and purity, given Be’s propensity to form hydrolyzed byproducts.
- Validating methods for traceability across laboratories (e.g., via round-robin testing).
- Addressing occupational health risks during CRM production. Collaborative frameworks (e.g., DOE-industry partnerships) are critical for standardizing protocols and sharing data .
Q. How do impurities like Mg²⁺ or Th⁴⁺ affect the analytical determination of this compound?
Magnesium interferes by co-precipitating with this compound, while thorium forms stable oxalate complexes that compete for ligands. Mitigation strategies include:
- Pre-treatment with NH₄OH to precipitate Th(OH)₄.
- Selective dissolution using EDTA to chelate Mg²⁺.
- Validation via prompt gamma analysis for non-destructive impurity quantification .
Methodological Notes
- Data Interpretation : Contradictions in solubility data (e.g., between synthetic and natural samples) often arise from differences in crystallinity or hydration states. Always cross-reference XRD and thermogravimetric analysis (TGA) .
- Safety Compliance : Adhere to ASTM D7202-22 for airborne beryllium monitoring and OSHA 1910.1024 for exposure limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
